LogP Comparison: Methyl 2-Hydroxycyclobutane-1-carboxylate vs. Methyl Cyclobutanecarboxylate
Methyl 2-hydroxycyclobutane-1-carboxylate exhibits a higher calculated logP (2.111) compared to its non-hydroxylated analog, methyl cyclobutanecarboxylate (logP 1.11-1.39) [1]. This difference of approximately 0.7-1.0 logP units indicates increased lipophilicity, which can enhance membrane permeability but may also affect aqueous solubility and off-target binding [2]. The addition of the hydroxyl group, which would intuitively decrease logP, is counterbalanced by the cyclobutane ring's hydrophobic character .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (logP) |
|---|---|
| Target Compound Data | 2.111 |
| Comparator Or Baseline | Methyl cyclobutanecarboxylate: 1.11-1.39 |
| Quantified Difference | Δ logP ≈ +0.7 to +1.0 |
| Conditions | Computational prediction (ACD/Labs, ChemAxon) |
Why This Matters
This quantifiable difference in lipophilicity directly impacts the compound's suitability for cell-based assays, in vivo pharmacokinetics, and lead optimization strategies, making it a distinct entity for procurement.
- [1] ChemExper. (n.d.). Methyl 2-hydroxycyclobutane-1-carboxylate: Physical Properties. View Source
- [2] van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. View Source
